3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol
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Overview
Description
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol is an organic compound with the molecular formula C13H28O4. . This compound is characterized by its three propoxy groups and a tert-butoxy group attached to a propanol backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol typically involves the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with the hydroxyl group of butanol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of propylene oxide and butanol to a reactor containing a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the etherification reaction. The product is purified through distillation and other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted propoxy derivatives.
Scientific Research Applications
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, forming intermediates that interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-[3-(3-Butoxypropoxy)propoxy]-1-propanol: Similar structure but with a butoxy group instead of a tert-butoxy group.
3-((tert-Butyldimethylsilyl)oxy)-propanol: Contains a tert-butyldimethylsilyl group instead of a tert-butoxy group
Uniqueness
3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol is unique due to its specific combination of propoxy and tert-butoxy groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
CAS No. |
132721-39-2 |
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Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-[3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C13H28O4/c1-13(2,3)17-12-6-11-16-10-5-9-15-8-4-7-14/h14H,4-12H2,1-3H3 |
InChI Key |
RFRNPAACCZUXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCOCCCOCCCO |
Origin of Product |
United States |
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